N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S2/c18-5-6-23-16(3-9-24-10-4-16)12-17-25(19,20)13-1-2-14-15(11-13)22-8-7-21-14/h1-2,11,17-18H,3-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZFKOJLRLOYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrothiopyran ring. This can be achieved through the reaction of a suitable thiol with an epoxide under acidic or basic conditions. The hydroxyethoxy group is then introduced via an etherification reaction, followed by the formation of the benzo-dioxine sulfonamide moiety through sulfonation and subsequent amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and ether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield a ketone, while reduction of the sulfonamide group could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and ether groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Triazole-Thione Moieties
Compounds [7–9] from , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , share the sulfonamide group but differ in their core heterocycles. Key distinctions include:
- Core Structure : The target compound features a tetrahydrothiopyran and benzodioxine system, whereas compounds [7–9] utilize a 1,2,4-triazole-thione scaffold.
- Synthesis Routes : The triazole-thiones are synthesized via cyclization of hydrazinecarbothioamides under basic conditions . In contrast, the target compound’s synthesis likely involves functionalization of a pre-formed thiopyran ring, though specific details are absent in the evidence.
- Spectroscopic Data :
- IR Spectra : Compounds [7–9] show νC=S bands at 1247–1255 cm⁻¹ , similar to the sulfonamide C=S vibrations expected in the target compound. However, the absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer in triazoles .
- NMR : The benzodioxine protons in the target compound would resonate in the aromatic region (δ 6.5–7.5 ppm), comparable to the 2,4-difluorophenyl protons (δ ~7.0–8.0 ppm) in compounds [7–9] .
Sulfonamide-Containing Pesticides
lists sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester , which share sulfonamide linkages but differ in their triazine-based cores. Key contrasts:
- Bioactivity : The pesticidal sulfonylureas inhibit acetolactate synthase (ALS), a mechanism unlikely in the target compound due to its distinct heterocyclic architecture.
- Functional Groups : The target compound’s hydroxyethoxy and benzodioxine groups may enhance solubility compared to the triazine-based herbicides .
Aryl Sulfonamides with Pyrimidine/Pyridine Systems
includes compounds like N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, which combine sulfonamides with pyrimidine rings. Comparisons:
- Substituent Effects: The pyrimidine-amino group in compounds likely enhances hydrogen-bonding interactions, whereas the target compound’s hydroxyethoxy group may improve hydrophilicity .
- Synthetic Complexity : The target compound’s tetrahydrothiopyran synthesis would require multi-step functionalization, similar to the diazaspiro systems in .
Research Implications and Gaps
- Pharmacological Potential: The hydroxyethoxy group in the target compound could improve water solubility compared to lipophilic analogs like those in , making it a candidate for drug development.
- Synthetic Challenges : The tetrahydrothiopyran ring’s stereochemistry and stability under reaction conditions require further study, as seen in ’s diazaspiro systems .
- Data Limitations : Direct comparative studies on the target compound’s bioactivity or stability are absent in the provided evidence, highlighting a need for experimental validation.
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydrothiopyran moiety and a sulfonamide group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.5 g/mol. The compound features several functional groups that enhance its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₅S |
| Molecular Weight | 355.5 g/mol |
| Structure | Structure |
Research indicates that this compound acts primarily through enzyme inhibition and receptor modulation. The thiophene ring present in the structure is crucial for its interaction with biological targets, allowing it to influence various cellular pathways.
Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of viral DNA polymerases, which are critical in the replication of herpesviruses such as HSV and VZV . The EC50 values for its antiviral activity have been reported to be as low as 0.033 µM, indicating potent efficacy against viral infections .
Receptor Modulation
The compound also exhibits modulatory effects on various receptors. Binding affinity studies reveal that it can interact with receptors involved in inflammation and pain pathways, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antiviral Activity : In a study evaluating its effectiveness against herpesviruses, the compound demonstrated significant antiviral activity with minimal cytotoxicity in human cell lines .
- Antimicrobial Properties : Research has indicated that derivatives of this compound possess antibacterial properties against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis, showcasing its broad-spectrum antimicrobial potential .
- Anti-inflammatory Effects : Animal models have shown that administration of this compound can reduce inflammation markers significantly, supporting its use in treating inflammatory conditions .
Q & A
Q. What are the critical steps in synthesizing N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : The synthesis involves alkylation of a tetrahydro-2H-thiopyran derivative with a hydroxyethoxy group, followed by coupling with a sulfonamide-containing dihydrobenzo[b][1,4]dioxine precursor. Key parameters include:
- Solvents : Dimethylformamide (DMF) or acetonitrile for solubility and reactivity .
- Temperature : Reactions are conducted at reflux (80–120°C) to facilitate nucleophilic substitution .
- Catalysts : Bases like triethylamine or sodium hydroxide are used to deprotonate intermediates .
Purification typically employs column chromatography, with yields optimized by controlling reaction times (12–48 hours) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry of the thiopyran and dioxine moieties .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological testing) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Melting Point Analysis : Determined via differential scanning calorimetry (DSC) to ensure batch consistency .
Q. How is the solubility profile of this compound determined experimentally?
- Methodological Answer : Solubility is quantified in solvents (e.g., water, DMSO, ethanol) using:
- UV-Vis Spectroscopy : Measuring absorbance at saturation points .
- Gravimetric Analysis : Evaporating saturated solutions and weighing residues .
Data is reported as mg/mL, with temperature (25°C vs. 37°C) and pH (5–8) variations to mimic physiological conditions .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NMR signals) be resolved?
- Methodological Answer : Ambiguities arise from overlapping proton environments (e.g., thiopyran methylene groups). Strategies include:
- 2D NMR (COSY, HSQC) : To assign coupled protons and carbon environments .
- Isotopic Labeling : F or N labeling for tracking specific functional groups .
- Computational Modeling : Density Functional Theory (DFT) to predict chemical shifts and compare with experimental data .
Q. What experimental design optimizes reaction conditions for higher yield?
- Methodological Answer : Use a factorial design approach:
- Variables : Solvent polarity (DMF vs. dichloromethane), temperature (RT vs. reflux), and catalyst loading (1–5 mol%) .
- Response Surface Methodology (RSM) : To model interactions between variables and identify optimal conditions .
Example: Increasing DMF polarity improves sulfonamide coupling efficiency by 20% .
Q. How do structural modifications (e.g., replacing hydroxyethoxy with methoxy) impact biological activity?
- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies :
- Synthetic Derivatives : Replace/modify functional groups (e.g., hydroxyl, sulfonamide) .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using IC measurements .
- Molecular Docking : Predict binding affinities to correlate structural changes with activity .
Q. What strategies mitigate compound instability under aqueous or oxidative conditions?
- Methodological Answer : Stability is assessed via:
- Forced Degradation Studies : Expose to HO (oxidative), HCl/NaOH (hydrolytic), and UV light (photolytic) .
- HPLC-MS Monitoring : Track degradation products (e.g., sulfonic acid derivatives) .
Stabilization methods include lyophilization (for storage) or co-solvents (e.g., PEG-400) .
Q. How are contradictions in biological activity data across assays addressed?
- Methodological Answer : Resolve discrepancies by:
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and protocols .
- Counter-Screening : Test against off-target receptors to rule out nonspecific effects .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., dihydrobenzo[d][1,3]dioxole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
